2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, making it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-3-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity
Quality Control: Rigorous testing to meet industrial standards
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups.
Coupling Reactions: Particularly Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DCM.
Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions depend on the substituents introduced. Common products include biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium Catalysts: Activation of the boronic ester for coupling reactions.
Carbon-Carbon Bond Formation: Key step in the synthesis of biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chloro-2-fluorophenylboronic acid
- 5-Bromo-3-chloro-2-fluorophenylacetonitrile
- (5-Bromo-3-chloro-2-fluorophenyl)cyclopropylmethanone
Uniqueness
2-(5-Bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of multiple halogens on the phenyl ring enhances its versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H14BBrClFO2 |
---|---|
Molecular Weight |
335.41 g/mol |
IUPAC Name |
2-(5-bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 |
InChI Key |
YZZRSOAYYNUKDE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)Br |
Origin of Product |
United States |
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